

# Application Notes and Protocols for CoPoP in Infectious Disease Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CoPoP** (Cobalt Porphyrin-Phospholipid) is a liposome-based vaccine adjuvant system designed to enhance the immunogenicity of subunit antigens, particularly those containing a histidine tag (His-tag). Its unique mechanism of action involves the spontaneous formation of antigen-liposome microparticles, which facilitates co-delivery of the antigen and adjuvant to antigen-presenting cells (APCs), leading to a robust and durable immune response. These application notes provide a comprehensive overview of the use of **CoPoP** in the development of infectious disease vaccines, including detailed protocols for formulation, immunization, and immunological assessment.

## **Mechanism of Action**

The core of the **CoPoP** technology lies in the interaction between the cobalt-chelated porphyrin-phospholipid integrated into the liposome bilayer and the His-tag engineered onto the recombinant protein antigen. This interaction drives the "spontaneous nanoliposome-antigen particleization" (SNAP), converting soluble antigens into particulate form upon simple admixing. [1]

These antigen-coated liposomes are readily taken up by APCs. The particulate nature of the vaccine enhances phagocytosis and subsequent antigen processing and presentation on both MHC class I and class II molecules. This dual presentation is crucial for the activation of both



CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, leading to a comprehensive immune response.[2] Co-delivery of the antigen and any encapsulated immunostimulatory molecules (such as monophosphoryl lipid A - MPLA) to the same APC is believed to be a key factor in the enhanced immunogenicity observed with **CoPoP**-adjuvanted vaccines.[1] Studies have shown that **CoPoP** can induce a Th1-biased immune response, characterized by higher IgG2-to-IgG1 antibody ratios, which can be beneficial for protection against various infectious pathogens.[1]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data from preclinical studies on **CoPoP**-adjuvanted vaccines for infectious diseases.



| Parameter          | Vaccine<br>Antigen    | CoPoP<br>Formulation | Comparator<br>Adjuvant(s) | Key Findings                                                                                                                                                                                                                                                                      | Reference |
|--------------------|-----------------------|----------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Immunogenic        | Pfs230C1<br>(Malaria) | CoPoP/PHA<br>D       | Alum, ISA720              | - Nanogram doses of Pfs230C1 with CoPoP/PHA D induced strong and durable antibody responses for up to 250 days Induced higher IgG2-to-IgG1 ratios compared to Alum, indicating a Th1-biased response Generated functional antibodies that strongly reduced parasite transmission. | [1][3]    |
| Immunogenic<br>ity | SARS-CoV-2<br>RBD     | CoPoP                | Alum,<br>AddaVax          | - CoPoP induced significantly higher neutralizing antibody titers                                                                                                                                                                                                                 | [4]       |



|                   |                    |       |                  | compared to<br>Alum and<br>AddaVax.                                                                                                                                                                        |     |
|-------------------|--------------------|-------|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Antigen<br>Uptake | Pfs25<br>(Malaria) | СоРоР | ISA720           | - Antigen uptake into immune cells was over an order of magnitude higher with CoPoP liposomes.                                                                                                             | [3] |
| Safety            | SARS-CoV-2<br>RBD  | СоРоР | Alum,<br>AddaVax | - CoPoP showed minimal local reactogenicity , comparable to Alum No significant weight change in immunized mice Serum cobalt levels remained low and were not significantly different from control groups. | [4] |

## **Experimental Protocols**Preparation of CoPoP Liposomes



This protocol describes the preparation of **CoPoP** liposomes by the ethanol injection and extrusion method.

#### Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- **CoPoP** (Cobalt Porphyrin-Phospholipid)
- Ethanol, 200 proof
- Phosphate Buffered Saline (PBS), sterile
- · Water bath sonicator
- Lipid extruder
- Polycarbonate membranes (200 nm, 100 nm)
- Dialysis cassette (10 kDa MWCO)

#### Procedure:

- In a sterile glass vial, dissolve DPPC, cholesterol, and **CoPoP** in ethanol at a mass ratio of 4:2:1.
- Briefly sonicate the lipid solution in a water bath sonicator (~5 seconds) to ensure complete dissolution.
- Pre-heat the ethanol-lipid solution and a separate sterile PBS solution to 60°C in a water bath.
- Slowly inject the ethanol-lipid solution into the pre-heated PBS with gentle stirring. The final volume ratio of PBS to ethanol should be approximately 4:1.
- Incubate the resulting liposome suspension at 60°C for 10 minutes.



- Assemble the lipid extruder with stacked 200 nm and 100 nm polycarbonate membranes.
- Extrude the liposome suspension through the membranes at least 10 times to obtain a homogenous population of unilamellar vesicles.
- Transfer the extruded liposomes to a dialysis cassette and dialyze against sterile PBS at 4°C overnight to remove the ethanol.
- Characterize the liposomes for size and polydispersity index using Dynamic Light Scattering (DLS).
- Adjust the final concentration of the CoPoP liposome suspension with sterile PBS as required for subsequent experiments.

## Admixing of His-tagged Antigen with CoPoP Liposomes

This protocol details the simple admixing procedure to form the particulate vaccine.

#### Materials:

- His-tagged recombinant antigen in a suitable buffer (e.g., PBS)
- Prepared CoPoP liposome suspension
- Sterile, low-protein binding microcentrifuge tubes

#### Procedure:

- Dilute the His-tagged antigen to the desired concentration in sterile PBS.
- In a sterile microcentrifuge tube, combine the diluted antigen with the **CoPoP** liposome suspension at a mass ratio of 1:4 (antigen to liposomes).
- Gently mix the solution by pipetting up and down. Avoid vortexing.
- Incubate the mixture at room temperature for 3 hours to allow for the formation of antigenliposome particles.
- The vaccine formulation is now ready for immunization.



### **Mouse Immunization Protocol**

This protocol provides a general guideline for the immunization of mice with a **CoPoP**-adjuvanted vaccine.

#### Materials:

- CoPoP-antigen vaccine formulation
- Sterile syringes and needles (e.g., 27-30 gauge)
- Laboratory mice (e.g., BALB/c or C57BL/6)
- Appropriate animal handling and restraint equipment

#### Procedure:

- Dilute the CoPoP-antigen formulation to the desired final concentration in sterile PBS. A typical immunization volume for mice is 50-100 μL.
- Administer the vaccine via intramuscular (IM) injection into the hind limb.
- A typical prime-boost immunization schedule consists of an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.
- Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at specified time points (e.g., pre-immunization and 2 weeks after each boost) to assess the immune response.
- Monitor the animals for any adverse reactions at the injection site and for overall health.

## Determination of Antigen-Specific Antibody Titers by ELISA

This protocol outlines the steps for quantifying antigen-specific antibody titers in serum samples from immunized animals.

#### Materials:



- 96-well ELISA plates
- Recombinant antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
- Serum samples from immunized and control animals
- HRP-conjugated secondary antibody specific for the host species and immunoglobulin isotype (e.g., anti-mouse IgG)
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- Coat the wells of a 96-well ELISA plate with the recombinant antigen (e.g., 1-2  $\mu$ g/mL in coating buffer) and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Serially dilute the serum samples in blocking buffer and add them to the plate. Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.



- · Wash the plate five times with wash buffer.
- Add the TMB substrate solution and incubate in the dark until a color change is observed.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

## **Visualizations**



Click to download full resolution via product page

Caption: CoPoP Mechanism of Action.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antibody response of a particle-inducing, liposome vaccine adjuvant admixed with a Pfs230 fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.1. Liposome Preparation and Characterization [bio-protocol.org]
- 4. Preparation of Vaccines. [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CoPoP in Infectious Disease Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12368389#using-copop-for-the-development-of-infectious-disease-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com